molecular formula C₃₅H₄₈N₁₂O₆S B1163122 Methotrexate-Cadaverine-Biotin Conjugate

Methotrexate-Cadaverine-Biotin Conjugate

Cat. No.: B1163122
M. Wt: 764.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methotrexate-Cadaverine-Biotin Conjugate is a tripartite molecule combining methotrexate (MTX), a folate antagonist and chemotherapeutic agent, with cadaverine (a pentamethylene diamine linker) and biotin (a vitamin essential for cellular metabolism). This conjugate is designed to enhance tumor-targeted delivery by exploiting the overexpression of biotin receptors on cancer cells . The molecular weight of the compound is 764.9 g/mol, with a purity exceeding 85%, as reported by Toronto Research Chemicals (TRC) .

Properties

Molecular Formula

C₃₅H₄₈N₁₂O₆S

Molecular Weight

764.9

Origin of Product

United States

Comparison with Similar Compounds

Methotrexate-Lactoferrin Conjugate

Structure and Targeting Mechanism :

  • Combines MTX with lactoferrin, an iron-binding glycoprotein. Lactoferrin receptors are overexpressed in breast, lung, and pancreatic cancers .
  • Research Findings: Demonstrated synergistic anti-tumor effects when co-delivered with docetaxel and celastrol (NF-κB inhibitor) in a nanoconjugate system, achieving 80% tumor growth inhibition in murine models . Enhanced cellular uptake via lactoferrin receptors, improving MTX’s bioavailability in hypoxic tumor microenvironments .

Pharmacokinetic Comparison :

Parameter Methotrexate-Cadaverine-Biotin Methotrexate-Lactoferrin
Targeting Receptor Biotin receptors Lactoferrin receptors
Tumor Growth Inhibition Not reported 80% (in vivo)
Solubility Improved via cadaverine linker Enhanced via lactoferrin

Glucose-Methotrexate Conjugate

Structure and Targeting Mechanism :

  • Links MTX to glucose, targeting glucose transporters (GLUT-1) overexpressed in cancers with high glycolytic activity (e.g., glioblastoma) .
  • Research Findings :
    • Achieved 50% reduction in tumor volume in murine glioblastoma models, compared to 30% with free MTX .
    • Reduced hepatotoxicity due to preferential accumulation in tumor tissues .

Pharmacokinetic Comparison :

Parameter Methotrexate-Cadaverine-Biotin Glucose-Methotrexate
Targeting Receptor Biotin receptors GLUT-1
Tumor Volume Reduction Not reported 50% (in vivo)
Toxicity Profile Hypothesized lower toxicity Reduced hepatotoxicity

Pretargeted Radioimmunotherapy (PRIT) with Biotin-Streptavidin Systems

Structure and Mechanism :

  • Utilizes streptavidin-conjugated antibodies followed by biotin-radiolabeled agents (e.g., ⁹⁰Y-DOTA-biotin) .
  • Research Findings: Achieved a tumor-to-marrow absorbed dose ratio of 63:1, significantly higher than conventional radioimmunotherapy (6:1) . Demonstrated safety in clinical trials with 43 patients, though immunogenicity (anti-streptavidin antibodies) was observed .

Relevance to Methotrexate-Biotin Conjugate :

  • Methotrexate-Cadaverine-Biotin may similarly leverage biotin receptors for enhanced specificity .

Key Advantages and Limitations

Methotrexate-Cadaverine-Biotin Conjugate

  • Advantages: Dual functionality: Biotin enhances targeting, while cadaverine improves pharmacokinetics . Potential for reduced systemic toxicity compared to free MTX .
  • Limitations: Limited clinical data on efficacy and safety . Risk of immunogenicity against biotin-streptavidin complexes, as seen in PRIT .

Competing Conjugates

  • Methotrexate-Lactoferrin : Strong preclinical efficacy but requires co-delivery with other drugs for synergy .
  • Glucose-Methotrexate : Effective in GLUT-1-rich tumors but less versatile across cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.